FPCoA

Description

Properties

CAS No. |

75368-14-8 |

|---|---|

Molecular Formula |

C28H42N7O18P3S |

Molecular Weight |

889.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate |

InChI |

InChI=1S/C28H42N7O18P3S/c1-28(2,23(39)26(40)31-8-7-18(36)30-9-11-57-19(37)6-5-16-4-3-10-48-16)13-50-56(46,47)53-55(44,45)49-12-17-22(52-54(41,42)43)21(38)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h3-4,10,14-15,17,21-23,27,38-39H,5-9,11-13H2,1-2H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |

InChI Key |

ZZJUUVMUQVPHBB-SVHODSNWSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CO4)O |

Synonyms |

eta-(2-furyl)propionyl-CoA beta-(2-furyl)propionyl-coenzyme A FPCoA |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling FPCoA: A Technical Guide to its Chemical Identity and Biochemical Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-(2-Furyl)propionyl-coenzyme A (FPCoA), a synthetic acyl-CoA analog. The document elucidates its full chemical nomenclature and structure, and delves into its known biochemical interactions, particularly its role as a substrate for fatty acyl-CoA dehydrogenase. While specific signaling pathways involving this compound have not been extensively documented, this guide presents the foundational knowledge of its interaction within the broader context of fatty acid metabolism. Detailed experimental methodologies for synthesizing and analyzing similar acyl-CoA compounds are provided to facilitate further research and application in drug development and metabolic studies.

Chemical Identification and Properties of this compound

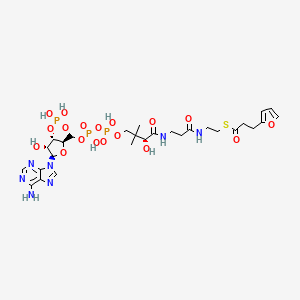

This compound is the commonly used abbreviation for the chemical compound beta-(2-Furyl)propionyl-coenzyme A .[1] Its systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate.

Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H42N7O18P3S | [1] |

| Molecular Weight | 889.7 g/mol | [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(furan-2-yl)propanethioate | [1] |

| Synonyms | This compound, Coenzyme A, S-2-furanpropanoate, beta-(2-Furyl)propionyl-CoA, beta-(2-Furyl)propionyl-coenzyme A | [1] |

Biochemical Role and Metabolic Pathway Interaction

The primary known biochemical role of this compound is its interaction with the enzyme family of fatty acyl-CoA dehydrogenases . These enzymes are crucial in the initial step of each cycle of mitochondrial fatty acid β-oxidation, where they catalyze the introduction of a trans double-bond between the α- and β-carbons of the acyl-CoA substrate.

This compound acts as a substrate for "general" fatty acyl-CoA dehydrogenase. This interaction places this compound within the metabolic pathway of fatty acid oxidation, a key energy-generating process in cells.

Signaling Pathway Diagram: Fatty Acid β-Oxidation

The following diagram illustrates the general pathway of fatty acid β-oxidation, highlighting the step catalyzed by acyl-CoA dehydrogenase where this compound is expected to interact.

Experimental Protocols

General Synthesis of Acyl-CoA Esters

The synthesis of acyl-CoA esters, including this compound, can be achieved through several methods. A common approach involves the activation of the corresponding carboxylic acid (in this case, 3-(furan-2-yl)propanoic acid) and subsequent reaction with Coenzyme A.

Workflow for Synthesis:

References

The Core Mechanism of FPCoA in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of fluorescently-labeled Fatty Acyl-Coenzyme A (FPCoA) analogs and coupled enzymatic systems for the study of enzymes involved in fatty acid metabolism. This document details the core principles of these assays, provides comprehensive experimental protocols, and presents quantitative data for comparative analysis.

Introduction

Fatty Acyl-Coenzyme A (FA-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for a multitude of enzymes involved in energy production, lipid synthesis, and cellular signaling. The study of these enzymes is crucial for understanding metabolic diseases and for the development of novel therapeutics. "this compound" in the context of this guide refers to two principal methodologies for the fluorescent detection of FA-CoA-metabolizing enzyme activity:

-

Indirect Coupled-Enzyme Assays: Where the product of the primary enzymatic reaction, an unlabeled Acyl-CoA, is utilized in a cascade of subsequent reactions to generate a fluorescent signal.

-

Direct Assays Using Fluorescently-Labeled Acyl-CoA Analogs: Where a fluorophore is covalently attached to the fatty acid moiety of Coenzyme A, allowing for direct monitoring of its enzymatic conversion.

This guide will elucidate the mechanisms, protocols, and data associated with both approaches.

Section 1: Indirect Coupled-Enzyme Assays for Acyl-CoA Synthetase Activity

Acyl-CoA Synthetases (ACS) are a key class of enzymes that catalyze the formation of Fatty Acyl-CoA from a fatty acid and Coenzyme A, in an ATP-dependent manner. Fluorometric assay kits provide a sensitive method for measuring ACS activity.[1]

Mechanism of Action

The indirect assay for ACS activity is a multi-step, coupled enzymatic reaction. The process begins with the ACS enzyme of interest catalyzing the formation of a Fatty Acyl-CoA. This product then serves as a substrate for a series of coupling enzymes. A common approach involves the oxidation of the newly formed Acyl-CoA by an Acyl-CoA Oxidase, which produces hydrogen peroxide (H₂O₂).[2] This H₂O₂ is then used by Horseradish Peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The resulting increase in fluorescence is directly proportional to the amount of Acyl-CoA produced and thus to the ACS activity.[1][2]

The signal transduction pathway for a typical indirect ACS assay is as follows:

Quantitative Data Summary

| Parameter | Value | Enzyme/Assay System | Citation |

| Detection Limit | 5 mU/µl | Acyl-CoA Synthetase Assay Kit | [1] |

| Detection Limit | 0.3 µM | EnzyFluo™ Fatty Acyl-CoA Assay Kit | [3] |

| Linear Detection Range | 0.3 to 100 µM | EnzyFluo™ Fatty Acyl-CoA Assay Kit | [3] |

| Excitation Wavelength | 535 nm | Acyl-CoA Synthetase Assay Kit | [1][4] |

| Emission Wavelength | 587 nm | Acyl-CoA Synthetase Assay Kit | [1][4] |

| Incubation Time | 40 min | EnzyFluo™ Fatty Acyl-CoA Assay Kit | [3] |

Experimental Protocol: Measurement of Acyl-CoA Synthetase Activity

This protocol is adapted from commercially available fluorometric assay kits.[1][4]

Materials:

-

ACS Assay Buffer

-

ACS Substrate (Fatty Acid)

-

Coenzyme A

-

ATP

-

ACS Enzyme Mix (contains Acyl-CoA Oxidase)

-

ACS Converter (contains HRP)

-

ACS Developer/Probe

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reagent Preparation:

-

Warm ACS Assay Buffer to room temperature.

-

Reconstitute lyophilized components (Enzyme Mix, Converter, Developer) as per the manufacturer's instructions, typically with the assay buffer or ddH₂O. Aliquot and store at -20°C.

-

-

Sample Preparation:

-

For tissue samples, homogenize approximately 10 mg in 100 µl of ice-cold ACS Assay Buffer.

-

For cultured cells, lyse approximately 1 x 10⁶ cells in 100 µl of ice-cold ACS Assay Buffer.

-

Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Reaction:

-

Prepare a master mix for the reaction. For each well, combine:

-

ACS Assay Buffer

-

ACS Substrate

-

Coenzyme A

-

ATP

-

ACS Enzyme Mix

-

ACS Converter

-

ACS Developer/Probe

-

-

Add the master mix to the wells of a 96-well black microplate.

-

Add the enzyme sample (e.g., 2-20 µl of supernatant) to the wells to initiate the reaction.

-

Include a sample background control for each sample, which contains the sample but not a key substrate (e.g., the fatty acid).

-

-

Measurement:

-

Immediately place the microplate in a microplate reader.

-

Measure the fluorescence in a kinetic mode for at least 30 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample fluorescence.

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

The activity of the enzyme can be determined by comparing the rate to a standard curve, often generated with a stable product like H₂O₂.

-

Section 2: Direct Assays Using Fluorescently-Labeled Acyl-CoA Analogs

This approach utilizes Fatty Acyl-CoA molecules that are chemically modified with a fluorophore. These fluorescent analogs serve as substrates for enzymes such as acyltransferases. A notable example is the use of NBD-palmitoyl-CoA in assays for diacylglycerol acyltransferase (DGAT) activity.[5]

Mechanism of Action

In this direct assay, a fluorescently-labeled Fatty Acyl-CoA, such as NBD-palmitoyl-CoA, is incubated with the enzyme of interest and its co-substrate (e.g., diacylglycerol for DGAT). The enzyme catalyzes the transfer of the fluorescent fatty acyl group to the co-substrate, forming a fluorescent product (e.g., NBD-triacylglycerol).

The key to this assay is the ability to separate the fluorescent product from the unreacted fluorescent substrate. This is typically achieved using thin-layer chromatography (TLC). After separation, the fluorescence of the product spot is quantified using a fluorescent imaging system. The intensity of the fluorescence is proportional to the amount of product formed and thus to the enzyme's activity.

Quantitative Data Summary

| Parameter | Value | Enzyme/Assay System | Citation |

| Substrate | NBD-palmitoyl-CoA | Diacylglycerol Acyltransferase (DGAT) | [5][6] |

| Co-substrate | 1,2-diacylglycerol (DOG) | Diacylglycerol Acyltransferase (DGAT) | [5] |

| Final NBD-palmitoyl-CoA Conc. | 25 µM | DGAT Assay | [5] |

| Final DOG Concentration | 200 µM | DGAT Assay | [5] |

| Incubation Time | 10 min | DGAT Assay | [5] |

| Incubation Temperature | 37°C | DGAT Assay | [5] |

Experimental Protocol: Measurement of Diacylglycerol Acyltransferase (DGAT) Activity

This protocol is adapted from a published method for measuring in vitro DGAT activity using NBD-palmitoyl-CoA.[5]

Materials:

-

1 M Tris-HCl, pH 7.6

-

1 M MgCl₂

-

4 mM 1,2-diacylglycerol (DOG) in acetone

-

12.5 mg/ml Bovine Serum Albumin (BSA)

-

500 µM NBD-palmitoyl-CoA in 20 mM Tris-HCl, pH 7.6

-

Protein sample (e.g., cell lysate or total membranes) in 50 mM Tris-HCl, pH 7.6 / 250 mM sucrose

-

Chloroform/methanol (2:1, v/v)

-

TLC plates

-

Fluorescent imaging system

Procedure:

-

Reaction Master Mix Preparation:

-

For each reaction, prepare a master mix containing:

-

20 µl of 1 M Tris-HCl (pH 7.6)

-

4 µl of 1 M MgCl₂

-

10 µl of 4 mM DOG

-

10 µl of 12.5 mg/ml BSA

-

10 µl of 500 µM NBD-palmitoyl-CoA

-

96 µl of water

-

-

Protect the master mix from direct light.

-

-

Enzymatic Reaction:

-

Aliquot 150 µl of the master mix into glass test tubes.

-

Pre-incubate the tubes in a 37°C water bath for 2 minutes.

-

Initiate the reaction by adding 50 µl of the protein sample (typically 20-100 µg of protein).

-

Incubate at 37°C for 10 minutes with occasional shaking.

-

-

Reaction Termination and Lipid Extraction:

-

Terminate the reaction by adding 4 ml of chloroform/methanol (2:1, v/v) and vortexing.

-

Add 800 µl of water and vortex again.

-

Allow the samples to sit at room temperature for 1 hour to allow for phase separation.

-

Centrifuge at 3,000 rpm for 5 minutes to fully separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Separation and Detection:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the NBD-triacylglycerol product from the unreacted NBD-palmitoyl-CoA substrate.

-

After development, allow the plate to dry completely.

-

-

Quantification:

-

Visualize the TLC plate using a fluorescent imaging system.

-

Identify the spot corresponding to the NBD-triacylglycerol product.

-

Quantify the fluorescence intensity of the product spot. The intensity is proportional to the DGAT activity.

-

Conclusion

The use of fluorescent-based assays, either through coupled enzymatic reactions or with directly labeled substrates, provides sensitive and robust methods for studying enzymes involved in Fatty Acyl-CoA metabolism. Indirect assays are well-suited for high-throughput screening of Acyl-CoA Synthetase activity, offering a continuous, real-time measurement of product formation. Direct assays with fluorescently-labeled Acyl-CoA analogs provide a powerful tool for investigating the activity of acyltransferases and can be more cost-effective and safer than traditional radioactive assays. The choice of assay depends on the specific enzyme of interest, the required throughput, and the available instrumentation. This guide provides the foundational knowledge for researchers to select, implement, and interpret data from these valuable enzymatic assays.

References

- 1. store.genprice.com [store.genprice.com]

- 2. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. abcam.cn [abcam.cn]

- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Utilization of FPCoA: A Technical Guide for Researchers

Introduction

The acronym "FPCoA" is not a standard biochemical term for a single molecule but is contextually used to refer to several distinct Coenzyme A (CoA) derivatives. This guide provides an in-depth technical overview of the enzymes that utilize these molecules as substrates, with a focus on two well-characterized classes: F luorescently-labeled P hosphopantetheinyl CoA analogs and F luoroacetyl-P ropionyl-CoA . The primary enzymes discussed are Phosphopantetheinyl Transferases (PPTases) and Fluoroacetyl-CoA Thioesterase (FlK). Additionally, a brief mention is made of β-(2-F uryl)p ropionyl-CoA , another molecule abbreviated as this compound, which acts as a pseudosubstrate for acyl-CoA dehydrogenase.

This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

Phosphopantetheinyl Transferases (PPTases) and Fluorescent CoA Analogs

Phosphopantetheinyl transferases (E.C. 2.7.8.-) are a crucial class of enzymes that catalyze the post-translational modification of carrier proteins in fatty acid, polyketide, and non-ribosomal peptide biosynthesis.[1] They transfer the 4'-phosphopantetheinyl (4'-PP) moiety from Coenzyme A to a conserved serine residue on an apo-carrier protein (CP), converting it to its active holo-form.[1]

Fluorescently-labeled CoA analogs are widely used as substrates for PPTases to monitor their activity in vitro. In this context, "this compound" refers to a CoA molecule to which a fluorophore (e.g., Rhodamine, FITC, BODIPY) is attached, typically at the thiol group.[1][2] The enzymatic transfer of the fluorescent 4'-PP group to a much larger carrier protein results in a measurable change in a fluorescence property, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET).[2]

Data Presentation: Kinetic Parameters of PPTases with Fluorescent CoA Analogs

The kinetic parameters of PPTases can vary depending on the specific enzyme, the carrier protein substrate, the fluorescent CoA analog, and the assay conditions. The following table summarizes available kinetic data for Sfp, a well-characterized PPTase from Bacillus subtilis, and human PPTase (hPPTase) using Rhodamine-CoA.

| Enzyme | Carrier Protein | Fluorescent Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Assay Conditions | Reference |

| Sfp | VibB | Rhodamine-CoA | 7.8 ± 1.5 | 1.9 ± 0.1 | 4.1 x 103 | pH 7.5, 25°C | Kosa et al., 2014 |

| hPPTase | hACP | Rhodamine-CoA | 2.9 ± 0.9 | 0.28 ± 0.02 | 1.6 x 103 | pH 7.5, 25°C | Kosa et al., 2014 |

Note: The provided references did not contain a comprehensive table with a wide variety of fluorescent probes. The data above is representative of the type of kinetic analysis performed.

Mandatory Visualization: PPTase Catalytic Cycle

References

- 1. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 2. Long-Chain Acyl Coenzyme A Dehydrogenase, a Key Player in Metabolic Rewiring/Invasiveness in Experimental Tumors and Human Mesothelioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Enzyme Mechanisms: A Technical Guide to Fluorescent Analogs of Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) stands as a cornerstone of cellular metabolism, acting as a pivotal carrier of acyl groups in a vast array of biochemical reactions. Its involvement spans critical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of neurotransmitters.[1][2] Given its central role, the enzymes that utilize CoA and its thioester derivatives are significant targets for drug discovery and fundamental biological research. The study of these enzymes, however, often requires sophisticated tools to monitor their activity and kinetics in real-time. Fluorescent analogs of Coenzyme A have emerged as powerful probes in this endeavor, offering high sensitivity and the ability to perform continuous assays suitable for high-throughput screening (HTS).[3][4]

This technical guide provides an in-depth overview of the core fluorescent analogs of Coenzyme A used in enzyme studies. It details their spectral and kinetic properties, provides comprehensive experimental protocols for their application, and visualizes the key metabolic pathways in which they function.

Fluorescent Analogs of Coenzyme A: Properties and Applications

A variety of fluorescent molecules have been conjugated to Coenzyme A to create probes for enzyme activity. The choice of fluorophore depends on the specific application, including the desired spectral properties, sensitivity to the local environment, and compatibility with the enzyme of interest. The most commonly employed fluorescent analogs are based on coumarin, BODIPY, and ethenoadenosine derivatives.

Coumarin-Based Analogs

Coumarin derivatives, such as 7-mercapto-4-methylcoumarin, are widely used due to their profluorescent nature. These molecules are initially non-fluorescent and become highly fluorescent upon reaction with the free thiol group of Coenzyme A released during an enzymatic reaction.[3] This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.

BODIPY-Based Analogs

BODIPY (boron-dipyrromethene) dyes offer several advantages, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[5][6] BODIPY FL-CoA is a common green-emitting analog used in various enzyme assays. The fluorescence of BODIPY conjugates can be sensitive to the microenvironment, which can be exploited to probe conformational changes in enzymes upon substrate binding.[5]

Ethenoadenosine-Based Analogs

The 1,N⁶-ethenoadenosine (ε-A) modification of the adenine moiety of CoA creates an intrinsically fluorescent analog.[2][7] Etheno-CoA has been used to study the binding of CoA to enzymes and to monitor reactions where the adenine portion of the molecule is involved in molecular recognition.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for commonly used fluorescent analogs of Coenzyme A and their interactions with various enzymes.

Table 1: Spectral Properties of Fluorescent Coenzyme A Analogs

| Fluorescent Analog | Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |

| CPM-CoA | 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | 405 | 530 | Not Reported | Not Reported | [3][9] |

| BODIPY FL-CoA | BODIPY FL | ~503 | ~512 | >80,000 | ~0.9 | [6][10] |

| ε-CoA | 1,N⁶-ethenoadenosine | 300 | 410 | 6,000 (for ε-ATP) | ~0.08 (relative to ε-AMP) | [7][11] |

| ThioGlo4-CoA | ThioGlo4 | 400-415 | 460-485 | Not Reported | Not Reported | [12] |

| NBD-palmitoyl CoA | Nitrobenzoxadiazole | Not Reported | Not Reported | Not Reported | Not Reported | [13] |

Table 2: Kinetic Parameters of Enzymes with Fluorescent Coenzyme A Analogs

| Enzyme | Fluorescent Analog/Probe | Km (µM) | Vmax or kcat | Ki (µM) | Reference(s) |

| Citrate Synthase | Acyl dithioesters of CoA | 53 ± 7.5 | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | [14] | |

| Citrate Synthase | Fluorovinyl thioether CoA analog 9 | 4.3 | [15] | ||

| Citrate Synthase | Vinyl thioether CoA analog 10 | 68.3 | [15] | ||

| Citrate Synthase | Methyl sulfoxide CoA analog | 11.1 | [15] | ||

| Choline O-Acetyltransferase | Acyl dithioesters of CoA | 83 ± 33 | (1.1 ± 0.2) x 10⁻² µmol·s⁻¹·(mg protein)⁻¹ | [14] | |

| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase | [3'-³²P]Coenzyme A (exchange reaction) | 50 (for CoA) | 2.5 µmol·min⁻¹·mg⁻¹ | ||

| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase | Acetyl-CoA (exchange reaction) | 1500 | 2.5 µmol·min⁻¹·mg⁻¹ | [16] | |

| N-terminal acetyltransferase D (NatD) | Acetyl-CoA (AcCoA) | 50 (fixed) | Not Reported | ||

| N-terminal acetyltransferase D (NatD) | H4-8 peptide | 0-25 | Not Reported | [12] |

Experimental Protocols

General Considerations for Fluorescence-Based Enzyme Assays

-

Instrumentation: A fluorescence microplate reader or a spectrofluorometer is required.[1][17]

-

Plate Selection: For microplate assays, use of black plates with clear bottoms is recommended to minimize background fluorescence and well-to-well crosstalk.

-

Inner Filter Effect: At high concentrations, the fluorescent substrate or product can absorb the excitation or emission light, leading to non-linear fluorescence response. This "inner filter effect" should be corrected for, especially when determining kinetic parameters.[7][11]

-

Controls: Always include appropriate controls, such as reactions without the enzyme, without the substrate, and without CoA, to account for background fluorescence and non-enzymatic reactions.[17]

Protocol 1: General Fluorometric Assay for CoA Quantification

This protocol is adapted from commercially available kits that utilize a proprietary green fluorescent indicator that reacts with the thiol group of free CoA.[18]

Materials:

-

CoA green indicator (e.g., from a commercial kit)

-

Assay Buffer (e.g., from a commercial kit)

-

Coenzyme A standard solution

-

DMSO

-

ddH₂O

-

Black 96-well or 384-well microplate

Procedure:

-

Prepare CoA Standard Stock Solution (1 mM): Reconstitute the CoA standard in ddH₂O to a final concentration of 1 mM. Aliquot and store at -20°C.[18]

-

Prepare 100X CoA Green Indicator Stock Solution: Dissolve the CoA green indicator in DMSO to make a 100X stock solution.[18]

-

Prepare CoA Assay Reaction Mixture: Dilute the 100X CoA green indicator stock solution 1:100 in the assay buffer.[18]

-

Prepare Serial Dilutions of CoA Standard: Prepare a series of dilutions of the CoA standard in assay buffer (e.g., 0 to 30 µM).[18]

-

Assay:

-

Add 50 µL of the CoA standards or your test samples to the wells of the microplate.

-

Add 50 µL of the CoA assay reaction mixture to each well.

-

Incubate at room temperature for 10-60 minutes, protected from light.

-

Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[18]

-

-

Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the concentration of the CoA standards. Use this curve to determine the concentration of CoA in your samples.

Protocol 2: Continuous Enzyme Assay for CoA-Producing Enzymes (e.g., Fatty Acid Synthase)

This protocol is based on the use of a profluorescent probe like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) that reacts with the CoA produced by the enzyme.[3][9]

Materials:

-

Enzyme (e.g., Fatty Acid Synthase, FAS)

-

Substrates for the enzyme (e.g., acetyl-CoA, malonyl-CoA, NADPH for FAS)

-

CPM stock solution (in a suitable organic solvent like DMSO or ethanol)

-

Reaction Buffer (e.g., 75 mM potassium phosphate, 0.5 mM EDTA, 1 mM ascorbate, pH adjusted)

-

Black 96-well microplate

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, all substrates except the one that initiates the reaction (or the enzyme itself), and the CPM probe at a final concentration that does not inhibit the enzyme.

-

Initiate the Reaction: Add the final substrate or the enzyme to each well to start the reaction.

-

Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation at ~405 nm and emission at ~530 nm.[3][9]

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. These rates can then be used to determine enzyme kinetics (Km, Vmax) by varying the substrate concentrations.

Protocol 3: Synthesis of a Fluorescent Coenzyme A Analog (General Chemoenzymatic Approach)

This protocol outlines a general chemoenzymatic strategy for synthesizing various acyl-CoA analogs.[16]

Materials:

-

Carboxylic acid of interest

-

Coenzyme A synthesizing enzyme cocktail (containing CoaA, CoaD, and CoaE)

-

ATP

-

Appropriate buffer for the enzymatic reaction

Procedure:

-

Chemical Synthesis of the Acyl-Pantetheine Precursor: Chemically synthesize the pantetheine derivative of the carboxylic acid you wish to label with a fluorophore. This often involves standard organic chemistry techniques to couple the carboxylic acid to pantetheine.[6]

-

Enzymatic Conversion to Acyl-CoA:

-

Set up a reaction mixture containing the synthesized acyl-pantetheine precursor, the CoaA/D/E enzyme cocktail, and ATP in a suitable buffer.

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a sufficient time (e.g., 3 hours).[16]

-

-

Purification: Purify the resulting fluorescent acyl-CoA analog using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized analog using mass spectrometry and NMR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways involving Coenzyme A and a typical experimental workflow for using fluorescent CoA analogs.

Coenzyme A Biosynthesis Pathway

This pathway shows the five enzymatic steps required for the synthesis of Coenzyme A from pantothenate (Vitamin B5).[5][19]

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A.

Tricarboxylic Acid (TCA) Cycle

This diagram illustrates the central role of Acetyl-CoA in the TCA cycle, a key energy-producing pathway in the mitochondria.[20][21][22]

Caption: The role of Acetyl-CoA as the entry point into the TCA cycle.

Fatty Acid Synthesis Pathway

This diagram shows the initial steps of fatty acid synthesis, where Acetyl-CoA is converted to Malonyl-CoA, the building block for fatty acid chains.[4][12][18][23]

Caption: The initial steps of fatty acid synthesis starting from Acetyl-CoA.

Experimental Workflow for Enzyme Inhibition Assay

This workflow illustrates the typical steps involved in screening for enzyme inhibitors using a fluorescent CoA analog.

Caption: A typical workflow for a high-throughput screening assay for enzyme inhibitors.

Conclusion

Fluorescent analogs of Coenzyme A are indispensable tools for the study of CoA-utilizing enzymes. They provide a sensitive and continuous method for assaying enzyme activity, making them particularly well-suited for high-throughput screening and detailed kinetic analysis. While a variety of fluorescent CoA analogs are available, the selection of the appropriate probe depends on the specific enzyme and the experimental question being addressed. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust experiments to unravel the complexities of Coenzyme A metabolism and to identify novel modulators of these critical enzymatic pathways. Further research is needed to expand the library of fluorescent CoA analogs with diverse spectral properties and to systematically characterize their kinetic parameters with a broader range of enzymes.

References

- 1. nrel.colostate.edu [nrel.colostate.edu]

- 2. Coenzyme A [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BODIPY | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Coenzyme A - Wikipedia [en.wikipedia.org]

- 20. teachmephysiology.com [teachmephysiology.com]

- 21. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 22. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]

- 23. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Fluorescent CoA Probes in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of fluorescent Coenzyme A (CoA) probes in biochemical assays. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and the study of metabolic pathways. Coenzyme A and its derivatives, such as acetyl-CoA, are central molecules in cellular metabolism, playing critical roles in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and histone acetylation.[1][2] The ability to accurately measure the levels and activities of these molecules is crucial for understanding cellular physiology and pathology. Fluorescent probes offer a sensitive, real-time, and often high-throughput alternative to traditional radioisotopic or chromatographic methods for studying CoA-dependent enzymes and metabolic processes.[3][4]

Core Principles of Fluorescent CoA Probes

Fluorescent probes for Coenzyme A and its thioesters operate through several distinct mechanisms, each offering unique advantages for specific applications. These can be broadly categorized as follows:

-

Thiol-Reactive Probes: These probes leverage the free thiol group (-SH) on the pantetheine arm of Coenzyme A. In many enzymatic reactions, such as those catalyzed by acetyltransferases, CoA is released as a product. Thiol-reactive probes, which are often maleimide or coumarin derivatives, are initially non-fluorescent or weakly fluorescent. Upon covalent reaction with the free thiol of CoA, they form a highly fluorescent adduct.[3][4] This "turn-on" fluorescence provides a direct measure of the enzymatic reaction rate.

-

Enzyme-Coupled Assays: These are multi-step assays where the CoA or acyl-CoA of interest is converted through a series of enzymatic reactions to a product that can be readily detected by a fluorescent probe.[5] For instance, an assay for acetyl-CoA might first involve the enzymatic conversion of acetyl-CoA to CoA, which is then reacted to produce a fluorescent product or a molecule like NADH that can participate in a subsequent fluorescence-generating reaction.[5]

-

Direct-Binding Probes: These probes consist of a fluorophore conjugated to a molecule that specifically binds to CoA or its derivatives. The binding event leads to a change in the fluorescence properties of the probe, such as an increase in fluorescence intensity or a shift in the emission wavelength. A powerful example of this is the development of genetically encoded biosensors, where a fluorescent protein is fused to a CoA-binding protein.[6]

-

Turn-On Probes for Acyl-CoA: These probes are designed to directly react with acyl-CoA molecules, leading to a change in their fluorescence. For example, a probe might have a reactive group that is acetylated by acetyl-CoA, causing a conformational change that relieves fluorescence quenching.[7]

Major Classes of Fluorescent CoA Probes

A variety of fluorophores have been employed in the design of CoA probes, each with its own spectral properties and applications.

Thiol-Reactive Probes

These are among the most common types of probes for assays that produce Coenzyme A as a product.

-

7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM): CPM is a coumarin-based probe that is essentially non-fluorescent until it reacts with a thiol group to form a stable, highly fluorescent adduct.[3] It exhibits fast reaction kinetics with CoA, making it suitable for continuous monitoring of enzyme activity.[3]

-

ThioGlo Probes: This family of maleimide-based probes, such as ThioGlo4, offers high sensitivity and a large signal-to-noise ratio for the detection of thiols.[8] They react with CoA to produce a fluorescent product and are well-suited for high-throughput screening (HTS) applications.[2][8]

Rhodamine-Based Probes

Rhodamine derivatives are known for their photostability and are often used to develop "turn-on" probes.

-

RH-NH2: This is a rhodamine-based fluorescent probe with a tetramethylrhodamine skeleton that is known to localize to mitochondria.[7] The fluorescence of RH-NH2 increases significantly upon acetylation of its amino group by acetyl-CoA, a reaction that can be facilitated by an acetyltransfer accelerator like tributylphosphine (PBu3).[9][10] This allows for the visualization of acetyl-CoA within living cells.[10]

Genetically Encoded Biosensors

These biosensors enable the measurement of CoA and its derivatives in living cells with high spatial and temporal resolution.

-

PancACe: This is a genetically encoded biosensor for acetyl-CoA, engineered from the bacterial protein PanZ and a circularly permuted green fluorescent protein (cpGFP).[11] Binding of acetyl-CoA to the PanZ domain induces a conformational change that increases the fluorescence of the cpGFP.[11]

Acyl-CoA-Binding Protein (ACBP)-Based Probes

These probes utilize the natural binding affinity of ACBP for acyl-CoA esters.

-

Fluorescent Acyl-CoA Indicators (FACIs): These semisynthetic probes are created by covalently attaching a fluorophore, such as 6-bromoacetyl-2-dimethylaminonaphthalene, to a cysteine-mutated acyl-CoA-binding protein (ACBP).[6][7][12] The binding of an acyl-CoA molecule to the FACI results in a significant increase in fluorescence.[6][12]

BODIPY and Nile Red-Based Probes

BODIPY (boron-dipyrromethene) and Nile Red dyes are known for their strong lipophilicity and high fluorescence quantum yields. While not as commonly used for direct CoA detection as thiol-reactive probes, they are employed in assays involving lipid metabolism where acyl-CoAs are substrates. For example, BODIPY-labeled fatty acids can be used to trace their incorporation into lipids, a process that requires their initial conversion to acyl-CoAs.

Quantitative Data of Fluorescent CoA Probes

The selection of a fluorescent probe for a specific application depends on its photophysical properties, binding affinity, and sensitivity. The following tables summarize key quantitative data for some of the commonly used fluorescent CoA probes.

| Probe/Sensor | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference(s) |

| CPM-CoA Adduct | Thiol-Reactive | ~387 | ~463 | Not specified | [3] |

| ThioGlo4-CoA Adduct | Thiol-Reactive | 400-415 | 460-485 | Not specified | [8] |

| RH-NH2 | Turn-On (pre-acetylation) | 546 | 570 | 4.9 x 10⁻⁴ | [9] |

| RH-NHAc | Turn-On (post-acetylation) | 553 | 572 | 0.12 | [9] |

| PancACe | Genetically Encoded | 485 | 514 | Not specified | |

| FACI-24 | Direct Binding (unbound) | 387 | 510 | Not specified | [6][7][12] |

| FACI-24-Acyl-CoA | Direct Binding (bound) | 387 | 460 | Not specified | [6][12] |

| FACI-53 | Direct Binding (unbound) | 387 | 525 | Not specified | [6][7][12] |

| FACI-53-Acyl-CoA | Direct Binding (bound) | 387 | 495 | Not specified | [6][12] |

| Probe/Sensor | Analyte | Dissociation Constant (Kd) | Limit of Detection (LOD) | Reference(s) |

| PancACe | Acetyl-CoA | ~274 µM | Not specified | [3] |

| FACI-24 | Long-chain acyl-CoAs (>C14) | 0.6 - 1.7 nM | Not specified | [6][7][12] |

| PicoProbe Acetyl-CoA Assay | Acetyl-CoA | Not applicable | ~0.4 µM | [5] |

Signaling Pathways and Experimental Workflows

Fluorescent CoA probes are instrumental in dissecting complex cellular signaling pathways and for developing high-throughput screening assays.

Acetyl-CoA Dependent Histone Acetylation

Acetyl-CoA is the sole acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression.[2] Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, producing CoA as a byproduct.[13][14] Fluorescent assays using thiol-reactive probes can monitor HAT activity by detecting the released CoA.

Caption: Workflow for a fluorescent assay to measure HAT activity.

Malonyl-CoA Signaling in Metabolism

Malonyl-CoA is a key signaling molecule that regulates fatty acid metabolism.[15][16][17][18][19] It is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC) and acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[15][17][19] By inhibiting CPT1, malonyl-CoA prevents the breakdown of fatty acids while promoting their synthesis.[18]

Caption: Role of malonyl-CoA in regulating fatty acid metabolism.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of fluorescent CoA probe-based assays. Below are example protocols for some of the key assays discussed.

Protocol 1: General Assay for Acetyltransferase Activity using a Thiol-Reactive Probe (e.g., ThioGlo4)

This protocol is adapted for a continuous, fluorescence-based assay to measure the activity of an N-terminal acetyltransferase (NAT).[8]

Materials:

-

Purified N-terminal acetyltransferase (e.g., NatD)

-

Peptide substrate (e.g., H4-8 peptide)

-

Acetyl-Coenzyme A (AcCoA)

-

ThioGlo4 (10 mM stock in DMSO)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100

-

384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a standard curve:

-

Perform serial dilutions of Coenzyme A sodium salt hydrate from 10 µM to 0 µM.

-

In a 384-well plate, mix 4 µL of each CoA dilution with 36 µL of a reaction mixture containing Assay Buffer and 15 µM ThioGlo4.

-

Measure the fluorescence intensity using an excitation wavelength of 400-415 nm and an emission wavelength of 460-485 nm.

-

Plot the fluorescence units against the CoA concentration to generate a standard curve.[8]

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a 384-well plate containing Assay Buffer, 25-200 nM NatD, 15 µM ThioGlo4, and 50 µM AcCoA. The final volume per well should be 36 µL.[8]

-

Incubate the plate at 37 °C for 10 minutes.[8]

-

Initiate the reaction by adding 4 µL of 50 µM peptide substrate (H4-8) to each well.[8]

-

Immediately start monitoring the fluorescence signal in the microplate reader at 37 °C, taking readings at regular intervals (e.g., every minute) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Convert the fluorescence readings to CoA concentrations using the standard curve.

-

Determine the initial reaction velocity (rate of CoA production) from the linear portion of the time course data.

-

This assay can be adapted for high-throughput screening of enzyme inhibitors by including potential inhibitory compounds in the reaction mixture.[2][8]

-

Protocol 2: Live-Cell Imaging of Acetyl-CoA using a Genetically Encoded Biosensor (PancACe)

This protocol provides a general workflow for expressing the PancACe biosensor in mammalian cells and performing live-cell imaging.

Materials:

-

Mammalian expression vector containing the PancACe biosensor gene

-

Adherent mammalian cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Transfection reagent

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for GFP

-

Imaging dishes (e.g., glass-bottom dishes)

Procedure:

-

Cell Culture and Transfection:

-

Culture HeLa cells in a suitable medium until they reach 70-80% confluency in an imaging dish.

-

Transfect the cells with the PancACe expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the biosensor for 24-48 hours.

-

-

Live-Cell Imaging:

-

Replace the culture medium with a live-cell imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.

-

Place the imaging dish on the stage of the fluorescence microscope, ensuring the cells are maintained at 37 °C and 5% CO2.

-

Locate the transfected cells expressing the PancACe biosensor (identified by their green fluorescence).

-

Acquire fluorescence images using an appropriate excitation wavelength (e.g., 488 nm) and emission filter (e.g., 500-550 nm).

-

To monitor dynamic changes in acetyl-CoA levels, acquire time-lapse images before and after treating the cells with a stimulus or inhibitor that is expected to alter acetyl-CoA metabolism.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or specific subcellular regions over time using image analysis software.

-

Changes in fluorescence intensity will reflect relative changes in the intracellular concentration of acetyl-CoA.

-

Protocol 3: In Vitro Assay for Acyl-CoA Synthetase Activity

This protocol describes a fluorometric assay for measuring the activity of acyl-CoA synthetase (ACS), an enzyme that converts fatty acids to acyl-CoAs.[20][21][22]

Materials:

-

Acyl-CoA Synthetase (ACS) Assay Kit (containing assay buffer, substrate, enzyme mix, converter, developer, and probe)

-

Purified enzyme, cell lysates, or tissue homogenates

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Standard Curve:

-

Generate a standard curve using a provided standard (e.g., H2O2, as the final detected product is often proportional to H2O2 production in coupled enzyme assays).[21]

-

-

Assay Procedure:

-

Add the sample (e.g., purified enzyme or cell lysate) to the wells of a 96-well plate.[21]

-

For each sample, prepare a parallel "sample background" well that will contain all components except for a key enzyme in the coupled reaction, to account for any background fluorescence.

-

Prepare a reaction mix containing the assay buffer, ACS substrate, enzyme mix, converter, developer, and fluorescent probe.[21]

-

Add the reaction mix to the sample wells and a background mix (lacking a key enzyme) to the sample background wells.[22]

-

Incubate the plate at the recommended temperature (e.g., 37 °C) for a specified time.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[20][21]

-

-

Calculations:

-

Subtract the background fluorescence from the sample fluorescence readings.

-

Determine the ACS activity in the samples by comparing the corrected fluorescence values to the standard curve.

-

Conclusion

Fluorescent CoA probes have become indispensable tools in modern biochemistry and drug discovery. Their high sensitivity, versatility, and amenability to high-throughput formats have enabled significant advances in our understanding of CoA metabolism and its role in health and disease. This guide has provided an overview of the core principles, major classes, and practical applications of these powerful molecular tools. As probe development continues to advance, we can expect even more sophisticated and sensitive methods for interrogating the complex world of cellular metabolism.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fluorescence-based acetylation assay using thiol-sensitive probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. jasco-global.com [jasco-global.com]

Synthesis and purification of FPCoA

An In-depth Technical Guide to the Synthesis and Purification of Feruloyl-CoA

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of feruloyl-coenzyme A (Feruloyl-CoA). It includes detailed experimental protocols, quantitative data, and diagrams of relevant biochemical pathways and workflows. Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor to a wide array of secondary metabolites, including lignin, flavonoids, and other valuable natural products.[1][2][3] Its availability is crucial for in vitro studies of cell wall biosynthesis and for biotechnological applications aimed at producing high-value aromatic compounds.[4][5][6]

Synthesis of Feruloyl-CoA

Feruloyl-CoA can be synthesized through enzymatic methods, which offer high specificity and milder reaction conditions compared to complex chemical synthesis routes. The primary enzymatic approach utilizes a 4-coumarate:CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) to catalyze the ATP-dependent ligation of ferulic acid to coenzyme A.[5]

Enzymatic Synthesis

The enzymatic synthesis involves the conversion of ferulic acid and Coenzyme A into feruloyl-CoA, a reaction that requires ATP for the activation of the ferulic acid.[5][7] The enzyme 4-coumarate:CoA ligase (4CL), central to the phenylpropanoid pathway, or a bacterial feruloyl-CoA synthetase (FCS) can be used.[5][8] These enzymes belong to the family of ligases that form carbon-sulfur bonds.[9]

The reaction proceeds in two steps: first, the formation of a hydroxycinnamate-AMP anhydride, followed by the nucleophilic substitution of AMP by CoA.[8]

Reaction: Ferulic acid + CoA + ATP ⇌ Feruloyl-CoA + AMP + Diphosphate[7]

Recombinant enzymes, often expressed in E. coli with a His-tag, are typically used for synthesis to ensure high purity and activity.[4][10]

Quantitative Data for Enzymatic Synthesis

The efficiency of enzymatic synthesis can vary based on the enzyme source and reaction conditions.

| Parameter | Value | Enzyme/System | Source |

| Conversion Yield | 15-20% | Crude enzyme preparation from wheat seedlings | [11] |

| Total Yield (Post-HPLC) | 88-95% | Recombinant enzymes (tobacco, Arabidopsis) | [4] |

| Radiolabel Incorporation | ~70% | From S-adenosyl-¹⁴C-methionine | [4] |

| Kcat | 45.9 s⁻¹ | FCS1 from microbial consortium | [5] |

| Km (for Ferulic Acid) | 0.1 mM | FCS1 from microbial consortium | [5] |

| Vmax | 36.8 U/mg | FCS1 from microbial consortium | [5] |

| Optimal pH | 7.0 - 9.0 | FCS from Streptomyces sp. V-1 / FCS1 | [5][7] |

| Optimal Temperature | 30 - 37 °C | FCS from Streptomyces sp. V-1 / FCS1 | [5][7] |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 4CL/FCS Enzyme

This protocol describes the expression of a His-tagged ligase in E. coli and its subsequent purification.

1. Gene Cloning and Transformation:

- Clone the gene encoding 4-coumarate:CoA ligase (4CL) or feruloyl-CoA synthetase (FCS) into a suitable expression vector (e.g., pET vector series) with an N- or C-terminal His6-tag.

- Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[10]

2. Protein Expression:

- Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[10]

- Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[10]

- Reduce the temperature to 18-25°C and continue cultivation for 16-20 hours to promote the expression of soluble protein.[10]

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

- Wash the column to remove non-specifically bound proteins and elute the target enzyme using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[10]

- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) via dialysis or a desalting column.[10]

- Assess protein purity using SDS-PAGE and determine the concentration using a Bradford assay.[10]

Protocol 2: Enzymatic Synthesis of Feruloyl-CoA

This protocol details the in vitro synthesis of feruloyl-CoA using the purified enzyme.

1. Reaction Mixture Setup:

- Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8).[5]

- The final concentrations of the components should be:

- Ferulic Acid: 0.5 mM[5]

- Coenzyme A (CoA): 0.4 mM[5]

- ATP: 2.0 mM[5]

- MgCl₂: 2.5 mM[5]

- Purified 4CL/FCS Enzyme: 10-40 ng/µL[5][12]

2. Reaction Incubation:

- Initiate the reaction by adding the enzyme or ATP.[13]

- Incubate the mixture at the enzyme's optimal temperature (e.g., 30-37°C) for a duration ranging from 10 minutes to several hours (e.g., 4-8 hours), depending on the desired conversion rate.[5][10]

3. Monitoring the Reaction:

- Monitor the formation of feruloyl-CoA spectrophotometrically by measuring the increase in absorbance at 345 nm (ε = 19,000 M⁻¹cm⁻¹).[5]

- Alternatively, the reaction progress can be monitored by analyzing aliquots using reverse-phase HPLC.[10]

4. Reaction Termination and Preparation for Purification:

- Stop the reaction by adding an equal volume of methanol or by boiling for 10 minutes.[10][12]

- Centrifuge the mixture to pellet the precipitated protein.[10]

- The supernatant, containing the synthesized feruloyl-CoA, is now ready for purification.

Purification of Feruloyl-CoA

The most common method for purifying the synthesized feruloyl-CoA is reverse-phase high-performance liquid chromatography (RP-HPLC).[4][11]

Protocol 3: RP-HPLC Purification of Feruloyl-CoA

1. Chromatographic System and Column:

- Use an HPLC system equipped with a photodiode array (DAD) or UV detector.

- Employ a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]

2. Mobile Phase and Gradient:

- Solvent A: Water with 0.1% phosphoric acid or formic acid.[11]

- Solvent B: Acetonitrile.[11]

- Use a linear gradient to elute the compound. A typical gradient might be:

- 0-5 min: 5% B

- 5-20 min: 5% to 50% B

- 20-22 min: 50% to 95% B (wash)

- 22-25 min: 95% B (wash)

- 25-27 min: 95% to 5% B (re-equilibration)

- 27-30 min: 5% B (re-equilibration)

- Set the flow rate to 1.0 mL/min.[14]

3. Injection and Detection:

- Filter the supernatant from the synthesis reaction through a 0.45 µm filter before injection.[14]

- Inject the sample onto the column.

- Monitor the elution at multiple wavelengths, primarily at 345 nm for feruloyl-CoA and 260 nm for the adenine moiety of CoA.[12]

4. Fraction Collection and Product Recovery:

- Collect the fractions corresponding to the feruloyl-CoA peak.

- Pool the purified fractions.

- Immediately freeze the pooled fractions in liquid nitrogen and lyophilize (freeze-dry) to obtain the purified feruloyl-CoA as a stable powder.[12]

- Store the lyophilized product at -20°C or lower.[12]

Characterization Methods

The identity and purity of the synthesized feruloyl-CoA should be confirmed using analytical techniques.

-

HPLC-DAD: Confirms purity and retention time against a standard if available. The diode array detector can confirm the characteristic UV-Vis spectrum.[14]

-

Mass Spectrometry (MS): LC-MS/MS is a highly sensitive technique used to confirm the molecular weight of the synthesized product.[15]

-

Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR spectroscopy can be used to confirm the chemical structure of feruloyl-CoA.[15][16]

Biological Role and Signaling Pathways

Feruloyl-CoA is a critical branch-point metabolite in the general phenylpropanoid pathway in plants.[2] This pathway channels carbon from primary metabolism (via the amino acid phenylalanine) into a vast array of plant secondary metabolites.[1][17]

Key Roles of Feruloyl-CoA:

-

Lignin Biosynthesis: It is a precursor for the synthesis of monolignols (coniferyl and sinapyl alcohols), which are the building blocks of lignin, a polymer essential for structural support in plants.[17][18]

-

Flavonoid Biosynthesis: It serves as a substrate for chalcone synthase, the entry-point enzyme for flavonoid production.[2]

-

Cell Wall Cross-linking: Feruloyl moieties can be transferred from feruloyl-CoA to polysaccharides like arabinoxylans, allowing for oxidative cross-linking within the plant cell wall, which impacts cell wall integrity and digestibility.[19]

-

Defense Compounds: It is a precursor to various phytoalexins and other defense-related compounds.[2]

In prokaryotes, feruloyl-CoA is an intermediate in the catabolism of ferulic acid, which can be broken down into valuable compounds like vanillin.[5][13][20]

Caption: The Phenylpropanoid Pathway leading to Feruloyl-CoA and its major downstream products.

Applications in Research and Drug Development

The synthesis of Feruloyl-CoA is of significant interest for biotechnology and drug development due to the commercial value of its downstream products.[5]

-

Vanillin Production: Engineered microbes expressing FCS and other enzymes can convert ferulic acid (derived from lignin) into vanillin, a high-value natural flavor compound.[13][21][22]

-

Biofuel and Bioplastic Production: Ferulic acid catabolism, initiated by FCS, is a key pathway in strategies for lignin valorization, which aims to convert lignin waste from biofuel production into valuable chemicals, including precursors for bioplastics.[5]

-

Pharmaceuticals: Ferulic acid and its derivatives, as well as flavonoids derived from the phenylpropanoid pathway, exhibit a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[10][23] Access to Feruloyl-CoA and related intermediates allows for the enzymatic synthesis and screening of novel derivatives with potential therapeutic applications.[23] For instance, curcuminoids, which have significant therapeutic interest, are synthesized from feruloyl-CoA precursors.[24]

Caption: Experimental workflow for the synthesis and purification of Feruloyl-CoA.

Caption: Metabolic fate and biotechnological applications of Feruloyl-CoA.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. academic.oup.com [academic.oup.com]

- 9. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Commercial Availability and Applications of FPCoA and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl-pyrophosphate-coenzyme A (FPCoA) and its analogs are critical molecules for studying a variety of cellular processes, most notably protein farnesylation, a post-translational modification essential for the function of numerous signaling proteins. This technical guide provides an in-depth overview of the commercial availability of this compound and its related compounds, details on their synthesis, and comprehensive experimental protocols for their use in research. Furthermore, it illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of their biological context and application.

Commercial Availability of this compound and Analogs

Below is a summary of commercially available precursors and analogs. Pricing is subject to change and should be verified with the respective suppliers.

| Compound | Supplier(s) | Catalog Number (Example) | Purity | Formulation |

| Farnesyl Pyrophosphate (FPP) Ammonium Salt | Cayman Chemical | 10008422 | ≥95% | A solution in methanol:10 mM ammonium hydroxide (70:30) |

| Avanti Polar Lipids | 700300P | ≥98% | Powder | |

| MedChemExpress | HY-112089A | 99.58% | Solid | |

| Farnesyl S-Thiolodiphosphate (FSPP) | Echelon Biosciences | I-0150 | ≥95% | Lyophilized Powder |

Synthesis of this compound

Given the lack of commercial suppliers, the synthesis of this compound is a necessary step for its direct use in experimental settings. A plausible enzymatic synthesis approach can be designed based on the known activity of acyl-CoA synthetases.

Proposed Enzymatic Synthesis of this compound

This protocol is a proposed method based on the substrate promiscuity of certain acyl-CoA synthetases which have been shown to activate a variety of fatty acids. The prerequisite for this synthesis is the availability of farnesoic acid, which can be derived from farnesol.

Materials:

-

Farnesoic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA synthetase (a promiscuous variant, e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Purification system (e.g., HPLC with a C18 column)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

Farnesoic acid (e.g., 1 mM final concentration)

-

Coenzyme A (e.g., 1.5 mM final concentration)

-

ATP (e.g., 2 mM final concentration)

-

-

Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture. The optimal concentration of the enzyme should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a sufficient duration (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.

-

Purification: Purify the synthesized this compound using reverse-phase HPLC. Monitor the elution profile at a wavelength suitable for detecting the adenine ring of CoA (around 260 nm).

-

Verification: Confirm the identity and purity of the collected fractions using mass spectrometry.

Experimental Protocols

Farnesyltransferase (FTase) Activity Assay

This assay measures the activity of farnesyltransferase, the enzyme responsible for transferring the farnesyl group from a donor molecule (like FPP or this compound) to a protein or peptide substrate.

Materials:

-

Purified farnesyltransferase (FTase)

-

This compound (or FPP as a control)

-

Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare Reagents: Prepare stock solutions of FTase, this compound, and the fluorescent peptide substrate in the assay buffer.

-

Reaction Setup: In the wells of the 96-well plate, add the assay buffer, the fluorescent peptide substrate (e.g., to a final concentration of 1 µM), and varying concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding FTase to each well (e.g., to a final concentration of 50 nM).

-

Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 520 nm for a dansyl-labeled peptide). The increase in fluorescence corresponds to the transfer of the hydrophobic farnesyl group to the peptide, which alters the environment of the fluorescent tag.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence-versus-time curves. These rates can be used to determine kinetic parameters such as Km and Vmax for this compound.

Analytical Characterization of this compound by HPLC-MS

This protocol outlines a general method for the analysis and characterization of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.[1][2]

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Protocol:

-

Sample Preparation: Dilute the synthesized this compound sample in a compatible solvent (e.g., a mixture of water and acetonitrile).

-

HPLC Separation: Inject the sample onto the C18 column. Elute the compounds using a gradient of mobile phase B (e.g., starting from 5% B and increasing to 95% B over 20 minutes).

-

Mass Spectrometry Analysis: Analyze the eluent using the mass spectrometer in negative ion mode.

-

Full Scan: Acquire full scan mass spectra to identify the molecular ion of this compound.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm its identity by observing characteristic fragment ions of Coenzyme A.

-

-

Data Analysis: Process the chromatograms and mass spectra to confirm the presence and purity of this compound.

Signaling Pathways and Experimental Workflows

Protein Farnesylation Signaling Pathway

The protein farnesylation pathway is a crucial post-translational modification process. Farnesyl pyrophosphate (FPP) is the key isoprenoid donor, and farnesyltransferase (FTase) catalyzes the attachment of the farnesyl group to a cysteine residue within a C-terminal "CaaX" box of the target protein. This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often essential for its function in signal transduction. A prominent example is the farnesylation of Ras proteins, which is critical for their role in cell growth and proliferation signaling.

Caption: The protein farnesylation signaling pathway.

Experimental Workflow for this compound Synthesis and Analysis

This workflow outlines the key steps from the synthesis of this compound to its analytical verification.

References

Navigating the Stability of Fluorescent Coenzyme A Analogs: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key reagents is paramount to ensuring experimental reproducibility and data integrity. This technical guide provides an in-depth overview of the stability and handling of Fluorescent Phosphopantetheine Coenzyme A (FPCoA) and its analogs, a critical class of tools for studying enzyme activity and cellular metabolism.

While specific quantitative stability data for a singular entity defined as "this compound" is not extensively available in peer-reviewed literature, this guide synthesizes information from commercially available fluorescently labeled Coenzyme A (CoA) derivatives and general principles of fluorophore stability. By understanding the factors that influence the degradation of both the CoA moiety and the attached fluorescent tag, researchers can implement best practices for storage and handling, thereby maximizing the utility of these powerful molecular probes.

Recommended Storage and Handling

Proper storage is the first line of defense against the degradation of fluorescent CoA analogs. The following recommendations are based on information from various suppliers of fluorescent probes and Coenzyme A assay kits.

Table 1: Recommended Storage Conditions for Fluorescent Coenzyme A Analogs

| Condition | Recommendation | Rationale |

| Temperature | Store lyophilized powder at -20°C or below. Store stock solutions in an appropriate solvent at -20°C. For long-term storage, -80°C is preferable.[1][2][3][4][5] | Minimizes chemical degradation and microbial growth. |

| Light | Protect from light at all times. Use amber vials or wrap containers in foil.[1][3][5][6][7] | Fluorophores are susceptible to photobleaching, which leads to a loss of signal. |

| Moisture | Store in a desiccated environment.[1] | Minimizes hydrolysis of both the CoA molecule and certain fluorescent dyes. |

| Solvent for Stock Solutions | Use anhydrous high-purity solvents such as DMSO or DMF for water-sensitive compounds. For aqueous buffers, use sterile, nuclease-free water and consider buffering at a neutral pH. | The choice of solvent can significantly impact stability. Organic solvents can prevent hydrolysis, while buffered aqueous solutions can maintain a stable pH. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.[1][5][6] | Freeze-thaw cycles can lead to degradation of the molecule and concentration gradients. |

Stability Considerations

The stability of a fluorescent CoA analog is a composite of the stability of the Coenzyme A molecule itself and the attached fluorophore.

Coenzyme A Moiety

Coenzyme A is susceptible to degradation through several pathways:

-

Hydrolysis: The thioester bond and the pyrophosphate linkage in CoA can be hydrolyzed, particularly at acidic or alkaline pH.

-

Oxidation: The free thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. This can be mitigated by the addition of reducing agents like DTT or TCEP in assay buffers, though their compatibility with the specific assay should be verified.

Fluorophore Moiety

The stability of the fluorescent tag is critical for maintaining the probe's functionality. Different classes of fluorophores exhibit varying degrees of stability.

-

Photostability: This refers to the ability of a fluorophore to resist degradation upon exposure to light. Photobleaching is an irreversible process that leads to a loss of fluorescence. Dyes like BODIPY are generally known for their relatively high photostability compared to others.[8]

-

Chemical Stability: The chemical environment, particularly pH, can significantly affect the stability and fluorescence properties of a dye. For instance, some cyanine dyes are less stable in the presence of thiols, and the fluorescence of many probes is pH-dependent.[9][10][11]

Table 2: General Stability Characteristics of Common Fluorophores

| Fluorophore Class | General Stability Notes |

| BODIPY | Generally high photostability and chemical stability. Stability can be influenced by substituents on the BODIPY core.[8][10][11][][13] |

| Rhodamine | Good photostability. Stability can be pH-dependent.[6][14][15][16][17] |

| NBD (Nitrobenzoxadiazole) | Environmentally sensitive fluorophore. Its fluorescence is often quenched in aqueous solutions and enhanced in hydrophobic environments. Stability can be a concern, particularly with regard to photobleaching.[4][5][7][18] |

| Cyanine (Cy dyes) | Photostability varies depending on the specific dye. Some are susceptible to ozone and thiol-mediated degradation. |

Experimental Protocols for Stability Assessment

A systematic approach is necessary to determine the stability of a specific fluorescent CoA analog under experimental conditions.

General Protocol for Assessing this compound Stability

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

-

Preparation of Working Solutions: Dilute the stock solution to a working concentration in the relevant experimental buffers (e.g., different pH values).

-

Application of Stress Conditions:

-

Temperature: Incubate aliquots of the working solution at various temperatures (e.g., 4°C, room temperature, 37°C).

-

pH: Prepare working solutions in buffers with a range of pH values (e.g., pH 4, 7, 9).

-

Light Exposure: Expose samples to a controlled light source for defined periods, keeping a parallel set of samples in the dark as a control.

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

-

Analytical Measurement:

-

Fluorescence Spectroscopy: Measure the fluorescence intensity and spectrum of each aliquot. A decrease in intensity indicates degradation.

-

HPLC Analysis: Use a suitable HPLC method (e.g., reverse-phase with fluorescence and/or UV detection) to separate the intact this compound from its degradation products. This can provide quantitative data on the rate of degradation.

-

-